Ac-YVAD-pNA

概要

科学的研究の応用

Ac-YVAD-pNA is widely used in scientific research to measure caspase-1 activity. This is particularly important in studies related to inflammation, apoptosis, and immune response. The compound is used in various assays to quantify caspase-1 activity in cell lysates, tissue extracts, and other biological samples .

Chemistry: In chemistry, this compound is used as a model substrate to study enzyme kinetics and inhibitor screening for caspase-1 .

Biology: In biological research, it helps in understanding the role of caspase-1 in cell death and inflammation. It is also used in drug discovery to identify potential inhibitors of caspase-1 .

Medicine: In medical research, this compound is used to study diseases associated with inflammation, such as rheumatoid arthritis and inflammatory bowel disease. It helps in the development of therapeutic agents targeting caspase-1 .

Industry: In the pharmaceutical industry, this compound is used in the quality control of caspase-1 inhibitors and other related compounds .

作用機序

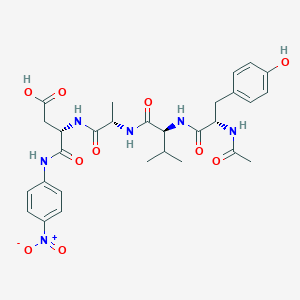

アセチル-YVAD-pNAは、カスパーゼ-1の基質として機能することで効果を発揮します。カスパーゼ-1がアセチル-YVAD-pNAを切断すると、p-ニトロアニリンが放出され、分光光度法で測定できます。 この切断は非常に特異的であるため、アセチル-YVAD-pNAはカスパーゼ-1の活性を研究するための貴重なツールとなっています .

生化学分析

Biochemical Properties

Ac-YVAD-pNA interacts with the enzyme caspase-1 . When cleaved by caspase-1, it releases pNA (p-nitroanilide), which can be quantified spectrophotometrically at 405 nm .

Cellular Effects

The effects of this compound on cells are primarily related to its role as a substrate for caspase-1 . Caspase-1 is involved in the regulation of inflammatory processes, and its activity can be determined using this compound .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with caspase-1 . It serves as a substrate for caspase-1, and upon cleavage, it releases pNA, which can be quantified to determine caspase-1 activity .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are primarily related to its role as a substrate for caspase-1 . The compound is stable and does not degrade over time .

Dosage Effects in Animal Models

The effects of this compound in animal models are primarily related to its role as a substrate for caspase-1 . The compound’s effects can vary with different dosages .

Metabolic Pathways

This compound is involved in the caspase-1 metabolic pathway . It interacts with caspase-1, serving as a substrate for the enzyme .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are primarily related to its role as a substrate for caspase-1 .

Subcellular Localization

The subcellular localization of this compound is primarily related to its role as a substrate for caspase-1 . The compound does not have any known targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

合成経路と反応条件: アセチル-YVAD-pNAは、一連のペプチドカップリング反応によって合成されます。このプロセスは、一般的に、N-アセチル-チロシンから始まり、増殖するペプチド鎖にアミノ酸を順次付加することによって行われます。 最後の段階では、ペプチドをp-ニトロアニリンとカップリングします .

工業生産方法: アセチル-YVAD-pNAの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは、高収率と高純度を達成するために最適化されており、多くの場合、自動ペプチド合成機と高性能液体クロマトグラフィー(HPLC)などの厳格な精製工程が用いられます .

化学反応の分析

反応の種類: アセチル-YVAD-pNAは、カスパーゼ-1によって切断されると、主に加水分解を受けます。 この反応により、p-ニトロアニリンが放出され、これが主な生成物となります .

一般的な試薬と条件: 加水分解反応は、通常、生理学的pHの緩衝液中で行われます。 一般的な試薬には、カスパーゼ-1酵素とリン酸緩衝生理食塩水(PBS)などの適切な緩衝液が含まれます .

科学研究における用途

アセチル-YVAD-pNAは、科学研究でカスパーゼ-1の活性を測定するために広く使用されています。これは、炎症、アポトーシス、免疫応答に関連する研究において特に重要です。 この化合物は、さまざまなアッセイで使用され、細胞溶解液、組織抽出物、およびその他の生物学的サンプルにおけるカスパーゼ-1の活性を定量します .

化学: 化学では、アセチル-YVAD-pNAは、カスパーゼ-1の酵素動力学と阻害剤スクリーニングを研究するためのモデル基質として使用されます .

生物学: 生物学的研究では、細胞死と炎症におけるカスパーゼ-1の役割を理解するのに役立ちます。 また、創薬において、カスパーゼ-1の潜在的な阻害剤を特定するために使用されます .

医学: 医学研究では、アセチル-YVAD-pNAは、関節リウマチや炎症性腸疾患などの炎症に関連する疾患を研究するために使用されます。 カスパーゼ-1を標的とした治療薬の開発に役立ちます .

産業: 製薬業界では、アセチル-YVAD-pNAは、カスパーゼ-1阻害剤やその他の関連化合物の品質管理に使用されます .

類似化合物との比較

類似化合物:

- アセチル-DEVD-pNA: カスパーゼ-3の基質。

- アセチル-LEHD-pNA: カスパーゼ-9の基質。

- アセチル-IETD-pNA: カスパーゼ-8の基質 .

独自性: アセチル-YVAD-pNAは、カスパーゼ-1に対する高い特異性を持つため、この特定の酵素を研究するための重要なツールとなっています。 切断時に定量可能な発色性生成物を放出する能力により、カスパーゼ-1の活性を正確に測定することができます .

生物活性

Ac-YVAD-pNA is a synthetic peptide substrate widely used in biochemical research to study caspase activity, particularly caspase-1. This compound has been instrumental in elucidating the roles of caspases in apoptosis and inflammation, making it a valuable tool in the fields of cell biology and pharmacology. This article provides an in-depth overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of Caspases

Caspases are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis) and inflammation. They exist as inactive proenzymes that are activated through cleavage by other caspases or by specific stimuli. The substrate this compound is specifically designed to be cleaved by caspase-1, which is crucial for the maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18.

The mechanism by which this compound functions involves its cleavage at the YVAD sequence. Upon cleavage, the p-nitroaniline (pNA) moiety is released, which can be quantitatively measured using spectrophotometric methods. This release correlates with caspase-1 activity, allowing researchers to infer the enzyme's function in various biological contexts.

Kinetic Parameters

Research has established key kinetic parameters for this compound when used as a substrate for caspases. The following table summarizes the kinetic data:

| Caspase | Substrate | V max (pmol/min) | K m (μM) | K i (μM) |

|---|---|---|---|---|

| 1 | YVAD-pNA | 110 | 100 | 0.0063 |

| 2 | LEHD-pNA | 400 | 560 | 29 |

| 3 | DEVD-pNA | 110 | 74 | 0.84 |

| 4 | LEHD-pNA | 510 | 1100 | NT |

| 5 | LEHD-pNA | 610 | 2500 | NT |

| 6 | VEID-pNA | 230 | 220 | 550 |

| 7 | DEVD-pNA | 530 | 230 | 1.2 |

| 8 | IETD-pNA | 130 | 140 | 0.54 |

This table indicates that this compound has a relatively low K_m value for caspase-1, suggesting high affinity and specificity for this enzyme compared to others in the caspase family .

Role in Infection Response

A pivotal study demonstrated that this compound significantly influences host defense mechanisms against bacterial infections. In experiments with murine models, administration of Ac-YVAD-CHO (a caspase-1 inhibitor) rendered mice more susceptible to lethal doses of Escherichia coli. Specifically, wild-type mice treated with Ac-YVAD-CHO showed more than a twofold increase in susceptibility compared to untreated controls, highlighting the importance of caspase-1 in antibacterial defenses .

Apoptosis Induction

Another study focused on the role of this compound in apoptosis during ischemic conditions. Researchers observed increased caspase-3-like protease activity in brain tissue following ischemia, suggesting that caspase activation contributes to neuronal death. Inhibition of this pathway using inhibitors like Z-DEVD-FMK led to reduced cell death and DNA fragmentation, underscoring the relevance of caspase activity in neurodegenerative processes .

特性

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N6O10/c1-15(2)25(34-28(42)22(31-17(4)36)13-18-5-11-21(37)12-6-18)29(43)30-16(3)26(40)33-23(14-24(38)39)27(41)32-19-7-9-20(10-8-19)35(44)45/h5-12,15-16,22-23,25,37H,13-14H2,1-4H3,(H,30,43)(H,31,36)(H,32,41)(H,33,40)(H,34,42)(H,38,39)/t16-,22-,23-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPNOCSPPGFBPX-XNHCRPTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N6O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440596 | |

| Record name | Ac-YVAD-pNA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

628.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149231-66-3 | |

| Record name | Ac-YVAD-pNA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research article mentions using Ac-YVAD-pNA to analyze the enzymatic activity of caspase-1. How does this compound work?

A1: this compound (Acetyl-Tyr-Val-Ala-Asp-p-nitroanilide) is a synthetic peptide substrate specifically recognized and cleaved by caspase-1. This peptide contains a chromophore, p-nitroaniline (pNA), conjugated to the C-terminal aspartic acid residue. Upon cleavage by caspase-1 at the aspartic acid position, the pNA is released, resulting in a measurable color change. This color change, detectable by spectrophotometry, directly correlates with the enzymatic activity of caspase-1. The greater the color change, the higher the caspase-1 activity. []

Q2: How does the use of this compound contribute to the findings of the study?

A2: The study investigated the impact of transfecting a human caspase-1 gene into HepG2 hepatoma cells. By utilizing this compound, the researchers could directly measure the enzymatic activity of caspase-1 in the transfected cells. The observed increase in this compound cleavage provided evidence that the transfected caspase-1 gene was not only successfully transcribed and translated into protein but also that the resulting caspase-1 enzyme was functionally active within the cells. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。